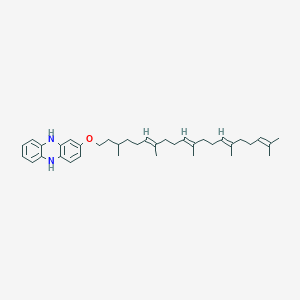

1-O-Demethyl-6-deoxydoxorubicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

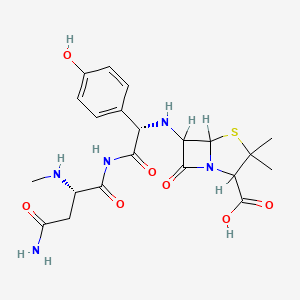

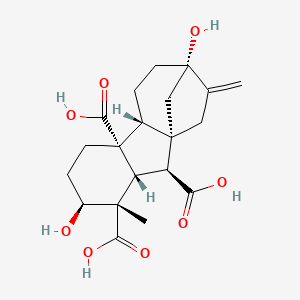

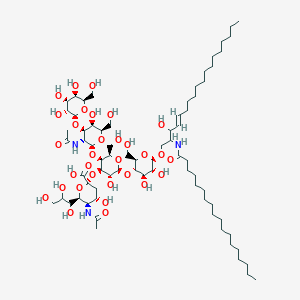

1-O-demethyl-6-deoxydoxorubicin is an aminoglycoside, an anthracycline, a deoxy hexoside, a member of p-quinones, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a doxorubicin.

Applications De Recherche Scientifique

Antitumor Activity

The anthracycline analog 1-O-Demethyl-6-deoxydoxorubicin, also known as 4-demethyl-6-0-methyl-doxorubicin, has demonstrated significant antitumor activity. In experimental murine tumor systems, it showed effects comparable to doxorubicin, the parent compound. This derivative maintains its ability to bind to DNA through intercalation, although with a reduced binding affinity due to structural modifications in the anthraquinone chromophore. The correlation between DNA binding and relative antitumor activity of anthracyclines is evident in these findings (Zunino et al., 2004).

Cytotoxicity and DNA Damage

The cytotoxic effects and mode of action of 4-Demethoxydaunorubicin (4-DMDR), a related compound, and its major metabolite against human leukemic cells have been studied. Both the drug and its metabolite exhibited equal potency as inhibitors of cell proliferation and inducers of DNA double-strand breaks. This suggests a significant role in the antileukemic activity of 4-DMDR (Limonta et al., 2008).

Clinical Studies in Cancer Treatment

A Phase II clinical study of 4-Demethoxydaunorubicin (4-DMDNR) in patients with advanced small cell lung cancer showed some minor radiographic and symptomatic improvements. This oral anthracycline displayed no cardiotoxicity, and a new metabolite, 7-deoxyaglycone of 4-demethoxydaunorubicinol, was identified in patients responding to the treatment (Milroy et al., 2004).

Antifungal Activity

The demethoxytylophorine (DEM) compound, a phenanthroindolizidine alkaloid, showed inhibitory effects against plant-pathogenic fungi, particularly Penicillium italicum. This suggests a potential application as a natural antifungal agent for controlling postharvest diseases in fruits (Chen et al., 2019).

Epigenetic Applications

Studies have shown the significance of demethylating agents like 5-aza-2'-deoxycytidine and decitabine in altering gene expression and combating chemotherapy resistance in cancer treatments. These agents have provided a rationale for targeting cancer cells through DNA demethylation (Claus et al., 2005).

Propriétés

Numéro CAS |

81382-05-0 |

|---|---|

Nom du produit |

1-O-Demethyl-6-deoxydoxorubicin |

Formule moléculaire |

C26H27NO10 |

Poids moléculaire |

513.5 g/mol |

Nom IUPAC |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H27NO10/c1-10-22(31)14(27)6-18(36-10)37-16-8-26(35,17(30)9-28)7-11-5-13-21(24(33)19(11)16)25(34)20-12(23(13)32)3-2-4-15(20)29/h2-5,10,14,16,18,22,28-29,31,33,35H,6-9,27H2,1H3/t10-,14-,16-,18-,22+,26-/m0/s1 |

Clé InChI |

ROILTUODAPUWLG-NRFWZUBKSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O |

Synonymes |

4-O-demethyl-11-deoxydoxorubicin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

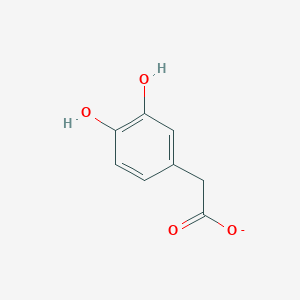

![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] hydrogen sulfate](/img/structure/B1238001.png)

![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)